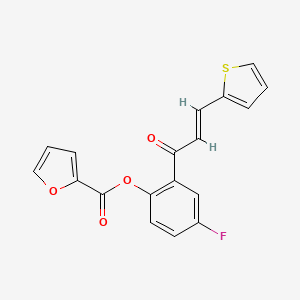

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate

Description

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRIOGXWGDPAN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the acrylate moiety: This can be achieved through a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carboxaldehyde in the presence of a base such as piperidine.

Esterification: The resulting product is then esterified with furan-2-carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylate moiety can be reduced to the corresponding alkane.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated alkanes.

Substitution: Compounds with different substituents on the benzene ring.

Scientific Research Applications

Anticancer Applications

Numerous studies have investigated the anticancer potential of compounds similar to (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate. For instance:

- In Vitro Studies : A study demonstrated that derivatives of thiophene compounds exhibited significant antitumor activity against various cancer cell lines. The mean GI50 values for some derivatives were reported as low as 15.72 µM against human tumor cells, indicating potent anticancer properties .

- Mechanism of Action : The compound acts as a histone deacetylase inhibitor, which is crucial in regulating gene expression related to cancer progression . The inhibition of this enzyme leads to increased acetylation of histones, resulting in the reactivation of tumor suppressor genes.

Antibacterial Properties

The antibacterial activity of this compound has also been explored:

- Activity Against Pathogens : Research indicates that thiophene derivatives possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the thiophene ring enhances hydrophilicity, improving interaction with bacterial membranes .

- Case Study : A specific derivative showed an IC50 value against E. coli at 12 µM, highlighting its potential as an antibacterial agent . This suggests that structural modifications can enhance the efficacy of these compounds.

Antiviral Applications

The antiviral potential of this compound is promising:

- Screening Against RNA Viruses : Compounds based on this structure have been tested for their ability to inhibit viral proteases, essential for viral replication. Some derivatives exhibited selectivity indices greater than 10, indicating their effectiveness against specific viral targets .

| Activity Type | Cell Line/Pathogen | IC50/Mean GI50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Human Tumor Cells | 15.72 | |

| Antibacterial | Staphylococcus aureus | 12 | |

| Antiviral | RNA Viruses | >10 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modification | Effect |

|---|---|---|

| (E)-4-fluoro derivative | Fluorine substitution | Enhanced anticancer activity |

| Thiophene-containing variant | Thiophene ring | Increased antibacterial potency |

| Furan carboxylate variant | Furan moiety | Improved antiviral activity |

Mechanism of Action

The mechanism of action of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl acetate

- (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate

- (E)-4-fluoro-2-(3-(furan-2-yl)acryloyl)phenyl furan-2-carboxylate

Uniqueness

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate is unique due to the presence of both a fluorine atom and a thiophene ring, which can impart distinct electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in the design of new materials and pharmaceuticals.

Biological Activity

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the available literature on its synthesis, mechanism of action, and biological effects, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Acrylate Intermediate : The reaction of 4-fluoro-2-hydroxybenzaldehyde with thiophene-2-carboxylic acid under basic conditions yields the acrylate intermediate.

- Acryloylation : This intermediate is then treated with acryloyl chloride in the presence of a base (e.g., triethylamine) to produce the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to altered metabolic pathways.

- Membrane Disruption : Its structural features allow it to interact with cellular membranes, potentially disrupting their integrity and function.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. A study on related compounds showed that fluorinated derivatives often enhance antibacterial efficacy due to increased lipophilicity and bioavailability .

Minimum Inhibitory Concentrations (MIC) for related compounds are summarized in Table 1:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

| MA-1114 | 128 | 128 |

These findings suggest that modifications in the structure, such as the introduction of fluorine and thiophene rings, significantly influence antibacterial activity .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, chalcone derivatives containing thiophene rings have shown cytotoxic and apoptotic effects on human colon adenocarcinoma cells . The presence of fluorine in these structures is believed to enhance their antiproliferative activity by improving binding affinity to cancer-related targets.

Case Studies

- Tyrosinase Inhibition : A study evaluating substituted phenolic compounds found that certain derivatives exhibited potent tyrosinase inhibitory activity, with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests potential applications in skin-related conditions or cosmetic formulations.

- Antibacterial Efficacy : Another research highlighted that fluoroaryl derivatives demonstrated strong antibacterial effects against Staphylococcus aureus, supporting their use as effective antibiofilm agents . The study emphasized the importance of structural modifications for enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.